ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position of the triazole ring and an ethyl ester group attached to the 2-position of the triazole ring via an acetate linkage. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate typically involves the reaction of 4-nitro-1H-1,2,3-triazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-nitro-1H-1,2,3-triazole+ethyl bromoacetateK2CO3,DMF,heatethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH).
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 2-(4-amino-1H-1,2,3-triazol-1-yl)acetate.
Hydrolysis: 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetic acid.
Nucleophilic Addition: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of potential drug candidates.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in agricultural applications.
Materials Science: Triazole derivatives are used in the development of advanced materials such as polymers and coordination complexes. This compound can be utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-nitro-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole derivatives such as:
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, which may result in different biological activities and reactivity.
Ethyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate: Contains a methyl group instead of a nitro group, leading to variations in chemical properties and applications.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, which can influence their chemical behavior and biological activities.
This compound is unique due to the presence of both the nitro group and the ethyl ester group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-nitrotriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-2-14-6(11)4-9-3-5(7-8-9)10(12)13/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAIRTFFSHEDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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